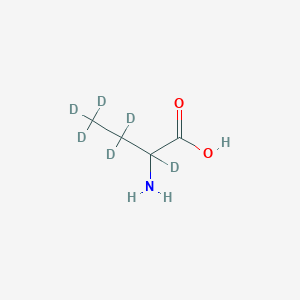
d6-2-Aminobuttersäure
Übersicht
Beschreibung
D6-2-Aminobutyric acid is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 109.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality d6-2-Aminobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about d6-2-Aminobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstum und Stressresistenz
d6-2-Aminobuttersäure: kann in der landwirtschaftlichen Forschung verwendet werden, um ihre Auswirkungen auf das Pflanzenwachstum und die Stressresistenz zu untersuchen. Exogene Anwendung von GABA hat gezeigt, dass sie Stresssymptome in Pflanzen reduziert, die durch verschiedene abiotische Belastungen wie Anoxie, Hitze, Kälteschock, Trockenheit und Salz verursacht werden .
Nährstoffanreicherung in der Pflanzenzüchtung
Diese Verbindung kann auch Anwendungen in Pflanzenzüchtungsprogrammen finden, die auf eine gezielte Nährstoffanreicherung abzielen. Die Vielseitigkeit von GABA wurde für seine vielfältigen gesundheitlichen Vorteile und potenziellen Anwendungen in der Lebensmittelindustrie erkannt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung könnte This compound als Tracer oder Marker verwendet werden, um den Metabolismus und die Pharmakokinetik von GABA-bezogenen Medikamenten zu untersuchen. Es könnte helfen, die Bedeutung von GABA bei verschiedenen Krankheiten zu verstehen .
Anwendungen in der Lebensmittelindustrie
Die Lebensmittelindustrie könnte von der Forschung zu This compound profitieren, da diese mit den bioaktiven Eigenschaften von GABA zusammenhängt, die mit gesundheitlichen Vorteilen in Verbindung gebracht wurden .
Mikrobielle Fermentationsprozesse
Die Forschung zu mikrobiellen Fermentationsprozessen kann This compound verwenden, um die Produktion und den Metabolismus von GABA in Mikroben zu verfolgen und zu untersuchen .
Neurologische Studien
Da GABA ein bedeutender Neurotransmitter ist, könnte This compound in neurologischen Studien verwendet werden, um die Rolle von GABA in der Gehirnfunktion und seine Auswirkungen auf neurologische Erkrankungen zu verfolgen und zu verstehen .
Wirkmechanismus
Target of Action
d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .
Mode of Action
d6-2-Aminobutyric acid interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .
Biochemical Pathways
The primary biochemical pathway affected by d6-2-Aminobutyric acid is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like d6-2-Aminobutyric acid are extremely complex due to the structural heterogeneity of the receptors .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of d6-2-Aminobutyric acid is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .
Action Environment
The action of d6-2-Aminobutyric acid can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of d6-2-Aminobutyric acid.
Biochemische Analyse
Biochemical Properties
d6-2-Aminobutyric acid plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of amino acids. It interacts with several enzymes, including glutamate decarboxylase, which converts glutamate to gamma-aminobutyric acid (GABA). This interaction is crucial for maintaining the balance of excitatory and inhibitory signals in the nervous system. Additionally, d6-2-Aminobutyric acid is involved in the synthesis of other non-proteinogenic amino acids, contributing to various metabolic pathways .
Cellular Effects
d6-2-Aminobutyric acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system. This modulation can affect neuronal excitability and synaptic plasticity, impacting processes such as learning and memory. Furthermore, d6-2-Aminobutyric acid can alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, d6-2-Aminobutyric acid exerts its effects through binding interactions with various biomolecules. It can act as an agonist or antagonist at GABA receptors, depending on the specific receptor subtype and cellular context. This binding can lead to changes in ion channel activity, resulting in altered neuronal excitability. Additionally, d6-2-Aminobutyric acid can inhibit or activate enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of d6-2-Aminobutyric acid can change over time due to its stability and degradation. Studies have shown that d6-2-Aminobutyric acid is relatively stable under physiological conditions, but it can be metabolized to other compounds, such as succinic acid, over time. Long-term exposure to d6-2-Aminobutyric acid can lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These temporal effects are important for understanding the long-term impact of d6-2-Aminobutyric acid on cellular processes .
Dosage Effects in Animal Models
The effects of d6-2-Aminobutyric acid vary with different dosages in animal models. At low doses, it can enhance inhibitory neurotransmission and reduce neuronal excitability, leading to anxiolytic and anticonvulsant effects. At high doses, d6-2-Aminobutyric acid can cause toxicity, leading to adverse effects such as sedation, motor impairment, and respiratory depression. These dosage-dependent effects are critical for determining the therapeutic potential and safety of d6-2-Aminobutyric acid in clinical applications .
Metabolic Pathways
d6-2-Aminobutyric acid is involved in several metabolic pathways, including the GABA shunt, which is a crucial pathway for the synthesis and degradation of GABA. It interacts with enzymes such as glutamate decarboxylase and GABA transaminase, which are essential for maintaining the balance of excitatory and inhibitory neurotransmitters in the brain. Additionally, d6-2-Aminobutyric acid can be metabolized to succinic acid, which enters the tricarboxylic acid cycle and contributes to cellular energy production .
Transport and Distribution
Within cells and tissues, d6-2-Aminobutyric acid is transported and distributed through specific transporters and binding proteins. It can be taken up by GABA transporters, which facilitate its movement across cell membranes and into neurons and glial cells. Once inside the cells, d6-2-Aminobutyric acid can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and synaptic transmission .
Subcellular Localization
The subcellular localization of d6-2-Aminobutyric acid is crucial for its activity and function. It is primarily localized in the cytosol and mitochondria, where it participates in metabolic reactions and neurotransmitter synthesis. The targeting of d6-2-Aminobutyric acid to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which ensure its proper localization and function within the cell .
Eigenschaften
IUPAC Name |
2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B1382976.png)





![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)

![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)

![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)

